Cas no 71675-87-1 (2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

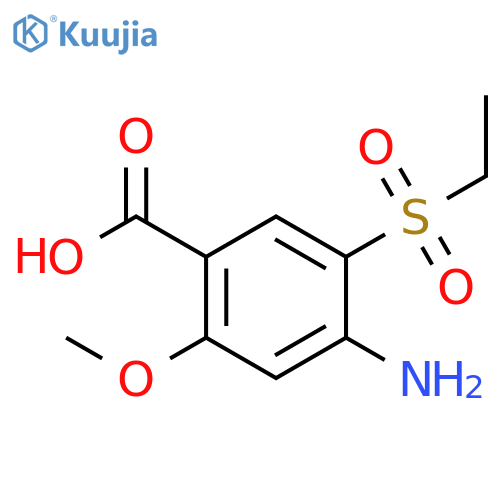

71675-87-1 structure

商品名:2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid

CAS番号:71675-87-1

MF:C10H13NO5S

メガワット:259.278921842575

MDL:MFCD04973619

CID:59248

PubChem ID:354333160

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

- 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid

- 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

- 2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid

- 2-Methoxy-4-amino-5-

- Amisulpride Acid

- 4-Amino-5-(ethylsulphonyl)-o-anisic acid

- 4-amino-5-(ethanesulfonyl)-2-methoxybenzoic acid

- Benzoic acid, 4-amino-5-(ethylsulfonyl)-2-methoxy-

- 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid

- PubChem18225

- OJVNCXHGGYYOPH-UHFFFAOYSA-N

- ZI

- 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoicacid

- A1-01727

- MFCD04973619

- BCP22957

- FT-0641361

- NS00000716

- SCHEMBL3313702

- 4-Amino-5-(ethylsulphonyl)-2-methoxybenzoic Acid

- 4-azanyl-5-ethylsulfonyl-2-methoxy-benzoic acid

- 4-Amino-5-(ethylsulphonyl)-2-methoxybenzoic Acid; Amisulpride Imp. E (EP); Amisulpride Impurity E

- 2-methoxy-4-amino-5-ethylsulphonylbenzoic acid

- 71675-87-1

- A837283

- CS-M1894

- 4-amino-5-(ethyl sulfonyl)-2-methoxybenzoic acid

- EC 275-833-8

- 4-amino-5-(ethylsulfonyl)-2-methoxy benzoic acid

- Amisulpride impurity (2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- s11440

- SY042620

- GS-3369

- AMY40446

- EINECS 275-833-8

- AC-6121

- 2-methoxy-4-amino-5-ethysulfonyl benzoic acid

- 2-methoxy-4-amino-5-ethylsulphonyl benzoic acid

- W-104510

- QE5K498QLP

- AKOS005171595

- DTXSID80992277

- Amisulpride Imp. E (EP): 4-Amino-5-(ethylsulphonyl)-2-methoxybenzoic Acid

- STK503889

- ALBB-006392

- DB-006646

- A2615

-

- MDL: MFCD04973619

- インチ: 1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)

- InChIKey: OJVNCXHGGYYOPH-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])C([H])([H])[H])(C1C([H])=C(C(=O)O[H])C(=C([H])C=1N([H])[H])OC([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 259.05100

- どういたいしつりょう: 259.051

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 115

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.39

- ゆうかいてん: 148.0 to 152.0 deg-C

- ふってん: 529.6°C at 760 mmHg

- フラッシュポイント: 274.1±30.1 °C

- 屈折率: 1.568

- PSA: 115.07000

- LogP: 2.43120

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158245-100g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |

71675-87-1 | 95+% | 100g |

$234 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2615-1G |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid |

71675-87-1 | >98.0%(T)(HPLC) | 1g |

¥110.00 | 2024-04-16 | |

| abcr | AB405993-100 g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 95%; . |

71675-87-1 | 95% | 100 g |

€411.20 | 2023-07-19 | |

| Ambeed | A282608-25g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |

71675-87-1 | 98% | 25g |

$92.0 | 2025-02-28 | |

| TRC | M260880-500mg |

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid |

71675-87-1 | 500mg |

$289.00 | 2023-05-18 | ||

| abcr | AB405993-25 g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 95%; . |

71675-87-1 | 95% | 25 g |

€202.60 | 2023-07-19 | |

| Chemenu | CM158245-25g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |

71675-87-1 | 95+% | 25g |

$102 | 2021-06-17 | |

| Apollo Scientific | OR919210-5g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |

71675-87-1 | 99% | 5g |

£16.00 | 2025-03-21 | |

| eNovation Chemicals LLC | D914787-25g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid |

71675-87-1 | 97% | 25g |

$155 | 2023-09-03 | |

| Alichem | A019096558-100g |

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |

71675-87-1 | 98% | 100g |

$250.00 | 2023-09-01 |

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid サプライヤー

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:71675-87-1)2-methoxy-4-amino-5-ethylsulphonyl benzoic acid

注文番号:JH265

在庫ステータス:in Stock

はかる:25kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:71675-87-1)2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid

注文番号:A1048755

在庫ステータス:in Stock/in Stock

はかる:100g/500g

清らかである:99%/99%

最終更新された価格情報:Thursday, 29 August 2024 17:27

価格 ($):206.0/618.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:71675-87-1)阿米酸 / 4-氨基-5-(乙基磺酰基)-2-甲氧基苯甲酸

注文番号:LE3420670

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:43

価格 ($):discuss personally

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

71675-87-1 (2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:71675-87-1)4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Shanghai Jinhuan Chemical CO., LTD.

(CAS:71675-87-1)2-methoxy-4-amino-5-ethylsulphonyl benzoic acid

清らかである:98.00%

はかる:25kg

価格 ($):問い合わせ